molecular formula C11H12N2 B2354161 2-(Isoquinolin-6-YL)ethanamine CAS No. 1000505-67-8

2-(Isoquinolin-6-YL)ethanamine

Cat. No. B2354161
CAS RN: 1000505-67-8
M. Wt: 172.231
InChI Key: KWBVZIOLYNFITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Isoquinolin-6-YL)ethanamine” is a chemical compound with the molecular formula C11H12N2 . It is also known by its IUPAC name, 2-(3-isoquinolinyl)ethanamine .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The molecular structure of “2-(Isoquinolin-6-YL)ethanamine” is represented by the InChI code: 1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Isoquinolin-6-YL)ethanamine” are not well-documented in the literature .

Scientific Research Applications

1. Synthesis of Atropisomeric QUINOL and its Derivatives 2-(Isoquinolin-6-YL)ethanamine plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis . It is used in the direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

2. Production of Axially Chiral Lewis Base Catalysts This compound is used in the NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor to access two types of promising axially chiral Lewis base catalysts in optically pure forms .

Controlled Polymerization of Cyclic Esters

1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl, was described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Synthesis of Iconic Ligands

QUINOL has been synthesized as a platform molecule to access other iconic ligands such as QUINAP, QUINOX, and IAN .

Production of Organic Dyes

A novel organic dye derived from QUINOL has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Isoquinolone Ring Construction

Over the past decades, isoquinolone ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed by the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .

Safety and Hazards

The safety and hazards associated with “2-(Isoquinolin-6-YL)ethanamine” are not well-documented in the literature .

Future Directions

The future directions for “2-(Isoquinolin-6-YL)ethanamine” are not well-documented in the literature .

properties

IUPAC Name

2-isoquinolin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVZIOLYNFITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.